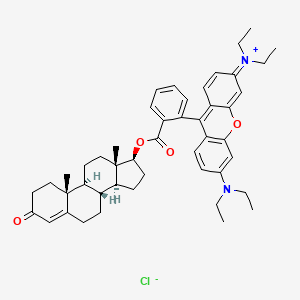
Apoptosis inducer 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apoptosis inducer 2, also known as apoptosis-inducing factor 2, is a compound that plays a crucial role in the process of programmed cell death, or apoptosis. This compound is essential for maintaining cellular homeostasis and is involved in various biological processes, including embryonic development, tissue differentiation, and immune response. This compound is particularly significant in the context of cancer research, as it can trigger cell death in cancerous cells, thereby inhibiting tumor growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 2 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically starts with the preparation of a pyridine nucleotide-disulphide oxidoreductase-2 (Pyr_redox_2) domain, which is a key structural component of this compound. This domain is synthesized through a series of chemical reactions, including nucleophilic substitution and oxidation-reduction reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process. Common reagents used in the industrial production include oxidizing agents, reducing agents, and nucleophiles .
化学反応の分析
Types of Reactions
Apoptosis inducer 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used reducing agents.
Nucleophiles: Ammonia, hydroxide ions, and cyanide ions are commonly used nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and are often used in further research and development .
科学的研究の応用
Apoptosis inducer 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of oxidation-reduction reactions and nucleophilic substitution reactions.
Biology: It is used to study the process of apoptosis and the role of apoptosis-inducing factors in cellular homeostasis.
Medicine: It is being investigated as a potential therapeutic agent for the treatment of cancer, as it can induce cell death in cancerous cells.
Industry: It is used in the development of new drugs and therapeutic agents that target apoptotic pathways.
作用機序
Apoptosis inducer 2 exerts its effects by interacting with specific molecular targets and pathways involved in the process of apoptosis. It binds to the Pyr_redox_2 domain and triggers a cascade of biochemical events that lead to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. The compound also interacts with other proteins involved in the apoptotic pathway, such as Bcl-2 and Bax, to regulate the balance between cell survival and cell death .
類似化合物との比較
Similar Compounds
Apoptosis-inducing factor 1: Similar to apoptosis inducer 2, this compound also plays a role in the process of apoptosis but has different structural and functional properties.
Caspase-3: This enzyme is a key player in the execution phase of apoptosis and is often used as a marker for apoptotic cell death.
Bcl-2 inhibitors: These compounds inhibit the activity of Bcl-2, a protein that promotes cell survival, thereby inducing apoptosis in cancerous cells.
Uniqueness
This compound is unique in its ability to mediate a caspase-independent apoptotic pathway, which distinguishes it from other apoptosis-inducing compounds that primarily rely on caspase activation. This unique mechanism of action makes this compound a valuable tool for studying alternative apoptotic pathways and developing new therapeutic strategies .
特性
分子式 |
C47H57ClN2O4 |
|---|---|
分子量 |
749.4 g/mol |
IUPAC名 |
[6-(diethylamino)-9-[2-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C47H57N2O4.ClH/c1-7-48(8-2)31-16-19-37-41(28-31)52-42-29-32(49(9-3)10-4)17-20-38(42)44(37)34-13-11-12-14-35(34)45(51)53-43-22-21-39-36-18-15-30-27-33(50)23-25-46(30,5)40(36)24-26-47(39,43)6;/h11-14,16-17,19-20,27-29,36,39-40,43H,7-10,15,18,21-26H2,1-6H3;1H/q+1;/p-1/t36-,39-,40-,43-,46-,47-;/m0./s1 |
InChIキー |
CSXPAUMDDYEENU-HFXVRSMXSA-M |
異性体SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O[C@H]5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CCC8=CC(=O)CC[C@]78C)C.[Cl-] |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC5CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)
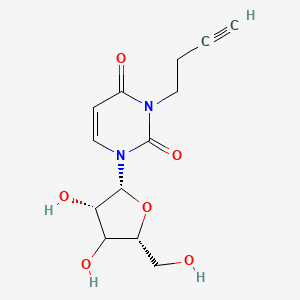
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)
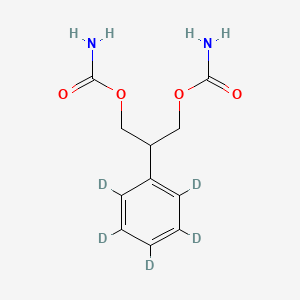
![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)
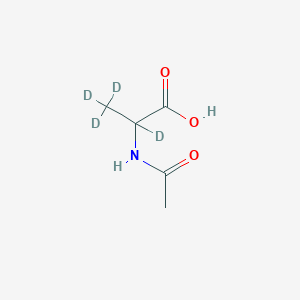
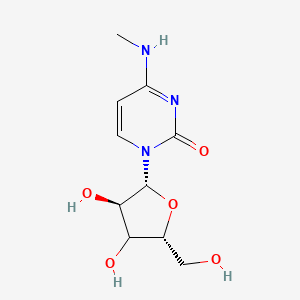
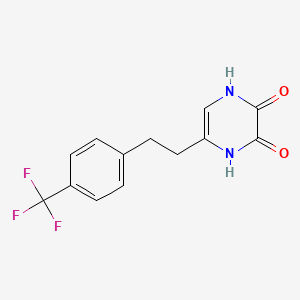
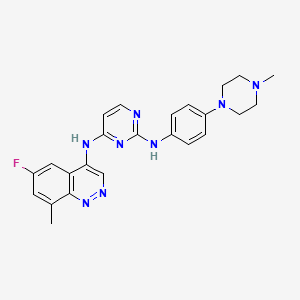
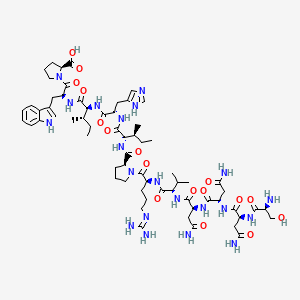
![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)

![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)

